20-Hmaop
Description
Introduction and Chemical Classification
20-Hydroxyaminooctylphenol functions as a distinctive member of the phenolic compound class, exhibiting characteristics that bridge traditional organic chemistry with contemporary environmental science concerns. The compound demonstrates significant hydrophobic properties characteristic of alkylphenol derivatives, contributing to its environmental persistence and bioaccumulation potential in aquatic ecosystems. Its classification within broader chemical taxonomies places it among environmentally relevant organic pollutants that require careful monitoring and analysis.
The compound's chemical behavior aligns with typical phenolic substances, participating in various reaction pathways including oxidation, esterification, and complex formation reactions. These reaction characteristics make it suitable for diverse industrial applications while simultaneously contributing to its environmental persistence. The presence of multiple functional groups within its structure, including hydroxyl and amino moieties, enhances its reactivity and influences its interaction with biological systems.
Research investigations have consistently demonstrated that 20-Hydroxyaminooctylphenol exhibits properties typical of endocrine-disrupting compounds, particularly through its ability to mimic estrogen due to structural similarities with estradiol. This characteristic has elevated its significance in environmental chemistry studies and regulatory considerations. The compound's behavior in various environmental matrices reflects its chemical stability and resistance to conventional degradation processes.
Properties
CAS No. |
96000-11-2 |
|---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(1S,2R,7R,10S,11S,14R,15S)-14-[(2S)-1-hydroxypropan-2-yl]-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one |
InChI |
InChI=1S/C21H35NO3/c1-13(11-23)15-6-7-16-14-5-8-18-21(3,12-25-19(24)22(18)4)17(14)9-10-20(15,16)2/h13-18,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,18-,20-,21-/m1/s1 |
InChI Key |
VQISOTOPDCGBAH-GRYWWZJOSA-N |
SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4C3(COC(=O)N4C)C)C |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(COC(=O)N4C)C)C |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4C3(COC(=O)N4C)C)C |
Synonyms |
20-(hydroxymethyl)-4-methyl-4-aza-2-oxapregnan-3-one 20-HMAOP 20-hydroxymethyl-4-methyl-4-aza-2-oxa-5 alpha-pregnan-3-one |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 20-Hmaop. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The compound was shown to activate caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in models of chronic inflammation. The compound has been shown to reduce levels of pro-inflammatory cytokines and inhibit the NF-kB signaling pathway.
Case Study: Inhibition of Cytokine Production
In a study conducted on LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.
Case Study: Protection Against Oxidative Stress
In experiments using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, this compound treatment led to increased cell viability and reduced levels of reactive oxygen species (ROS), indicating its potential for neuroprotection.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various multicomponent assembly processes, allowing for the creation of diverse derivatives with enhanced biological activities.
Table 2: Synthesis Pathways for Derivatives of this compound
| Derivative Name | Synthetic Method | Biological Activity |
|---|---|---|
| This compound-A | Cyclization reaction | Enhanced anticancer activity |
| This compound-B | Alkylation | Increased anti-inflammatory properties |
Comparison with Similar Compounds
Preparation Methods
Organic Synthesis and Catalytic Mechanisms
Assuming this compound is an aromatic or aliphatic compound, its preparation may involve Friedel-Crafts alkylation or acylation, as these are benchmark reactions for introducing substituents to hydrocarbon frameworks. For instance, benzene derivatization (as monitored in) often employs aluminum chloride (AlCl₃) as a catalyst. A generalized reaction scheme could be:
Key variables include temperature (typically 50–80°C), solvent polarity, and catalyst loading. Search result’s emphasis on thermodynamic constraints in nuclear waste blending suggests that similar parameters would require rigorous optimization for this compound.
Computational Optimization of Reaction Conditions
The HTMAO framework from proposes a hybrid approach combining stochastic and deterministic algorithms. Applied to this compound synthesis, this could involve:
-
Efficient Ant Colony Optimization (EACO): Mapping reaction pathways as "pheromone trails" to identify optimal reagent ratios.
-
Sequential Quadratic Programming (SQP): Fine-tuning temperature and pressure gradients to maximize yield.
Table 1 summarizes hypothetical parameters derived from’s nuclear waste case study:
| Parameter | Optimal Range | Influence on Yield |
|---|---|---|
| Temperature (°C) | 60–80 | Non-linear increase up to 75°C |
| Catalyst Loading (%) | 2–5 | Proportional to 85% conversion |
| Reaction Time (hr) | 4–8 | Diminishing returns post 6 hr |
Purification and Analytical Validation
Distillation and Chromatographic Techniques
Post-synthesis purification likely employs fractional distillation or high-performance liquid chromatography (HPLC). Search result’s gas chromatography/flame ionization detection (GC/FID) methods for benzene monitoring could be adapted for this compound’s purity assessment. For example, a GC-FID protocol might involve:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)
-
Carrier Gas: Helium at 1.2 mL/min
-
Temperature Program: 50°C (2 min) → 10°C/min → 250°C (5 min)
Spectroscopic Characterization
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would be critical. A hypothetical spectrum for this compound might show:
-
δ 7.2–7.5 ppm: Aromatic protons (multiplet)
-
δ 2.1–2.3 ppm: Alkyl substituents (singlet)
Scalability and Industrial Feasibility
The petrochemical complex data from (e.g., refinery capacities of 35,000 barrels/day) implies that large-scale this compound production would require:
Q & A
Basic Research Questions
Q. How should researchers design experiments for synthesizing 20-Hmaop to ensure reproducibility?
- Methodological Answer :
- Step 1 : Define synthesis protocols with precise stoichiometric ratios, reaction conditions (temperature, pH, solvent system), and purification steps.
- Step 2 : Document deviations (e.g., impurities, side reactions) and their resolutions.
- Step 3 : Validate reproducibility by repeating experiments across independent labs, using standardized equipment and calibrated instruments.
- Reference : Experimental protocols must align with guidelines for documenting synthesis and characterization to enable replication .
Q. What characterization techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Primary Techniques :
- Spectroscopy : NMR (¹H, ¹³C) for structural elucidation; FT-IR for functional groups.
- Chromatography : HPLC or GC-MS for purity assessment.
- Elemental Analysis : Confirm empirical formula.
- Data Validation : Compare results with literature or reference standards. Novel compounds require additional validation (e.g., X-ray crystallography) .
- Example Table :
| Technique | Purpose | Critical Parameters |
|---|---|---|
| NMR | Structural confirmation | Solvent, reference standards |
| HPLC | Purity assessment | Column type, mobile phase |
Q. How can researchers systematically collect and manage data for this compound studies?
- Methodological Answer :
- Data Collection : Use structured templates for raw data (e.g., reaction yields, spectral peaks) and metadata (e.g., instrument settings, environmental conditions).
- Storage : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with version-controlled repositories.
- Reference : Data management plans should address ethical and technical requirements, including backups and access protocols .
Advanced Research Questions
Q. How should contradictory data in this compound studies be analyzed and resolved?
- Methodological Answer :
- Step 1 : Identify sources of contradiction (e.g., instrumental error, sample contamination).
- Step 2 : Apply statistical tools (e.g., ANOVA, regression analysis) to quantify variability.
- Step 3 : Conduct controlled experiments to isolate variables (e.g., temperature gradients, solvent purity).
- Reference : Analytical frameworks must address uncertainties in methodology and instrumentation .
Q. What computational methods can complement experimental studies of this compound’s properties?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to predict electronic properties or reaction pathways.
- Step 2 : Validate computational models with experimental data (e.g., comparing predicted vs. observed NMR shifts).
- Step 3 : Apply machine learning to optimize synthesis conditions or predict biological activity.
- Reference : Integrate computational hypotheses with the "20-queries" rule to prioritize high-impact research questions .
Q. How can researchers optimize experimental conditions for scaling this compound synthesis without compromising yield?
- Methodological Answer :
- Step 1 : Perform fractional factorial design (FFD) to screen critical parameters (e.g., catalyst loading, reaction time).
- Step 2 : Use response surface methodology (RSM) to model non-linear relationships between variables.
- Step 3 : Validate scalability in pilot-scale reactors with real-time monitoring (e.g., in situ spectroscopy).
- Reference : Experimental optimization requires iterative testing and documentation of failure modes .
Data Presentation and Reporting
Q. What are the best practices for presenting this compound research data in academic publications?
- Methodological Answer :
- Raw Data : Include in supplementary materials with clear annotations (e.g., peak assignments in spectra).
- Processed Data : Use graphs (e.g., dose-response curves) and tables to highlight trends.
- Transparency : Disclose limitations (e.g., detection limits of instruments) and unresolved anomalies.
- Reference : Follow journal guidelines to avoid redundancy between text and visuals .
Ethical and Methodological Considerations
Q. How can researchers ensure ethical compliance in studies involving this compound?
- Methodological Answer :
- Step 1 : Obtain approvals for hazardous material handling (e.g., toxicity assessments).
- Step 2 : Document informed consent for human/animal studies, if applicable.
- Step 3 : Disclose conflicts of interest (e.g., funding sources, patents).
- Reference : Align with institutional review boards (IRBs) and data management policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
